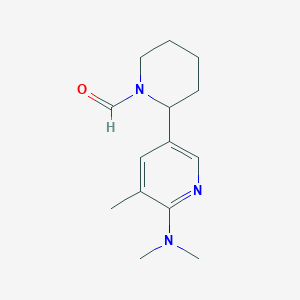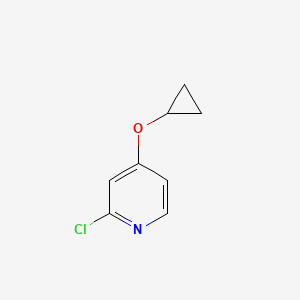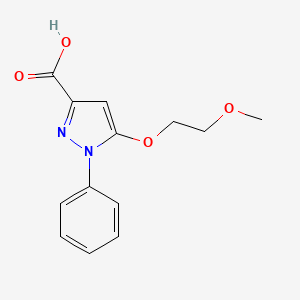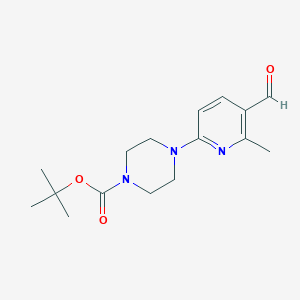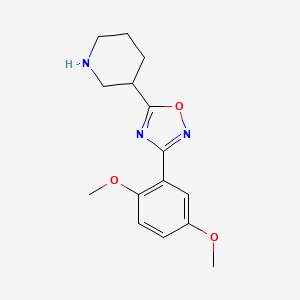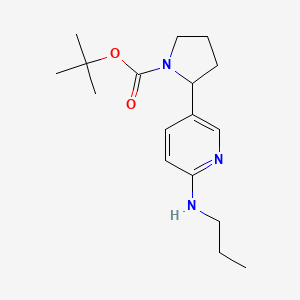
3,5-dibromo-2-(1H-pyrrol-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-2-(1H-pyrrol-1-yl)pyridine is a heterocyclic organic compound with the molecular formula C9H6Br2N2. It is a derivative of pyridine, substituted with bromine atoms at the 3 and 5 positions and a pyrrole ring at the 2 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-2-(1H-pyrrol-1-yl)pyridine typically involves the bromination of 2-(1H-pyrrol-1-yl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to facilitate the bromination process .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing safety measures for handling bromine and other reactive chemicals .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dibromo-2-(1H-pyrrol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-2-(1H-pyrrol-1-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and in the development of new materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 3,5-dibromo-2-(1H-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms and the pyrrole ring contribute to its reactivity and ability to form stable complexes with other molecules. This compound can act as a ligand, binding to metal centers in coordination chemistry, or as a reactive intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dibromo-2-(1H-pyrazol-1-yl)pyridine
- 3,5-Dibromo-2-(1H-imidazol-1-yl)pyridine
- 3,5-Dibromo-2-(1H-triazol-1-yl)pyridine
Uniqueness
3,5-Dibromo-2-(1H-pyrrol-1-yl)pyridine is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H6Br2N2 |
|---|---|
Molekulargewicht |
301.96 g/mol |
IUPAC-Name |
3,5-dibromo-2-pyrrol-1-ylpyridine |
InChI |
InChI=1S/C9H6Br2N2/c10-7-5-8(11)9(12-6-7)13-3-1-2-4-13/h1-6H |
InChI-Schlüssel |
DTEAJRJZIXCYLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C1)C2=C(C=C(C=N2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B11806913.png)
![4-(2-Chlorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11806918.png)
